1-Methylaziridine-2-carbonitrile
Description
Properties
CAS No. |
35303-32-3 |
|---|---|
Molecular Formula |
C4H6N2 |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
1-methylaziridine-2-carbonitrile |
InChI |
InChI=1S/C4H6N2/c1-6-3-4(6)2-5/h4H,3H2,1H3 |
InChI Key |
OFGUDXIHTSHDIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylaziridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylaziridine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of aziridines, including 1-Methylaziridine-2-carbonitrile, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol, producing aziridines .
Chemical Reactions Analysis
Types of Reactions: 1-Methylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The nitrile group can participate in substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.
Catalysts: Acidic or basic catalysts can facilitate these reactions, depending on the desired product.
Major Products:
Amino Alcohols: Ring-opening with alcohols can produce amino alcohols.
Thioethers: Reaction with thiols can yield thioethers.
Scientific Research Applications
1-Methylaziridine-2-carbonitrile has found applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Methylaziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring and the presence of the nitrile group. The compound can interact with various molecular targets, including nucleophiles, leading to ring-opening and subsequent reactions. These interactions can result in the formation of new bonds and the generation of diverse products .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-Methylaziridine-2-carbonitrile with structurally related carbonitriles:
Key Observations :
- Ring Strain : Aziridine and cyclopropane derivatives exhibit higher ring strain than five- or six-membered analogs, influencing their reactivity and stability.
- Functionalization : The nitrile group in 1-Methylaziridine-2-carbonitrile is positioned for electrophilic reactivity, similar to pyridine-3-carbonitriles (), whereas thiophene derivatives () leverage sulfur's electronic effects.
Comparison :
Physicochemical Properties
Selected data from the evidence:
Q & A
Basic: What are the common synthetic routes for 1-Methylaziridine-2-carbonitrile, and how are reaction conditions optimized?
Methodological Answer:
The synthesis of nitrile-containing heterocycles like 1-Methylaziridine-2-carbonitrile typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., pyrimidine-carbonitriles) are synthesized via refluxing precursors with catalysts (e.g., sodium acetate in acetic anhydride) . Key parameters for optimization include:
- Temperature : Prolonged reflux (2–12 hours) to ensure complete cyclization.
- Catalysts : Use of sodium acetate or Pd-based catalysts to enhance reaction efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
- Yields : Typically 57–68% for similar nitriles, with crystallization from DMF/water for purification .
Basic: Which spectroscopic techniques are critical for characterizing 1-Methylaziridine-2-carbonitrile, and how are spectral data interpreted?
Methodological Answer:
Core techniques include:
- IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2,200 cm⁻¹ and NH/OH bands (3,100–3,500 cm⁻¹) .
- NMR :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 or 403) validate molecular formulas .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected peaks in NMR or IR) require:
- Comparative Analysis : Cross-check with literature databases (e.g., PubChem, CAS) for known analogs .
- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or X-ray crystallography for absolute configuration .
- Purity Verification : Re-crystallize or perform HPLC to rule out impurities affecting spectral clarity .
Example : In a study on pyrimidine-carbonitriles, conflicting NH signals in IR were resolved by repeating the experiment under anhydrous conditions, confirming moisture-induced artifacts .
Advanced: What experimental design principles ensure reproducibility in synthesizing 1-Methylaziridine-2-carbonitrile derivatives?
Methodological Answer:
- Stepwise Documentation : Follow Beilstein Journal guidelines: detail catalysts, solvents, and purification steps in the main text, with extended protocols in supplementary materials .
- Control Experiments : Test reaction viability under varying conditions (e.g., inert atmosphere vs. ambient) to identify critical variables .
- Collaborative Validation : Share synthetic intermediates with collaborators for independent replication, ensuring robustness .
Advanced: How can computational methods enhance the synthesis and application of 1-Methylaziridine-2-carbonitrile?
Methodological Answer:
- DFT Calculations : Predict reaction pathways (e.g., transition states for cyclization) to optimize catalyst selection .
- Molecular Docking : Screen nitrile derivatives for bioactivity (e.g., PD-L1 inhibition) by simulating ligand-receptor interactions .
- Cheminformatics Tools : Use platforms like ChemAxon or OpenBabel to generate SAR models from spectral and yield data .
Basic: What safety protocols are essential when handling nitrile compounds like 1-Methylaziridine-2-carbonitrile?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN in decomposition).
- Emergency Measures : Neutralize spills with sodium hypochlorite and consult safety data sheets (SDS) for first-aid steps .
Advanced: How can researchers address low yields in multi-step syntheses of 1-Methylaziridine-2-carbonitrile analogs?
Methodological Answer:
- Intermediate Stabilization : Protect reactive groups (e.g., nitriles) with Boc or Fmoc during functionalization .
- Catalyst Screening : Test palladium complexes (e.g., Pd(dppf)Cl₂) or organocatalysts to improve turnover .
- Flow Chemistry : Implement continuous flow systems to minimize side reactions and enhance scalability .
Advanced: What strategies validate the biological relevance of 1-Methylaziridine-2-carbonitrile derivatives?
Methodological Answer:
- In Vitro Assays : Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., kinase activity) using standardized cell lines .
- ADMET Profiling : Assess pharmacokinetics (e.g., metabolic stability in liver microsomes) to prioritize lead compounds .
- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) to enhance target affinity and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
